3-(3,5-Dichlorophenyl)aniline, HCl
Description
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N.ClH/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8;/h1-7H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZPFCOAVHBRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure:
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Key Parameters |
|---|---|---|---|---|
| 1 | Bromination | Dissolve 2,4-dichloroaniline in 10-15% HCl or H2SO4 (mass ratio 1:4-4.5), add bromine dropwise at room temp | 2-bromo-4,6-dichloroaniline hydrochloride or sulfate | Molar ratio 2,4-dichloroaniline : Br = 1:1 |
| 2 | Diazotization & Reduction | Add ethanol or isopropanol (4-5 molar equivalents), cool to ~-10°C, add sodium nitrite aqueous solution (10-30%), stir 30-50 min, slowly warm to boiling | 3,5-dichlorobromobenzene | Sodium nitrite molar ratio 1-1.05:1; temp rise 5-15°C/10 min |
| 3 | Ammonification | React 3,5-dichlorobromobenzene with 28% ammoniacal liquor (mass ratio 1:1.3-1.4) and cuprous oxide catalyst at 130-180°C for 3-6 hours | 3,5-dichloroaniline (bulk powder) | Catalyst molar ratio 1:10-20 (preferably 1:14-16) |
Reaction Conditions and Yields
Two embodiments from the patent illustrate the reproducibility and efficiency of this method:
| Embodiment | Bromination Acid | Bromination Conditions | Diazotization Solvent | Ammonification Temp (°C) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | 31% HCl | 81 g 2,4-dichloroaniline, 0.5 mole; bromine 0.5 mole; room temp stirring 40 min | Isopropanol (150 g) | 170 | 95 | High yield, mild conditions |
| 2 | 98% H2SO4 | 81 g 2,4-dichloroaniline, 0.5 mole; bromine 0.5 mole; room temp stirring 40 min | Ethanol (100 g) | 170 | 92 | Slightly lower yield, sulfuric acid used |
Mechanistic Insights and Notes
- Bromination: The initial bromination of 2,4-dichloroaniline in acidic medium forms a brominated intermediate essential for subsequent transformations. The acid concentration and bromine molar ratio are critical to avoid over-bromination or side reactions.
- Diazotization and Reduction: Sodium nitrite in acidic alcoholic solution generates diazonium salts which, upon warming, decompose to form the dichlorobromobenzene intermediate. Controlled temperature ramping prevents side reactions.
- Ammonification: The nucleophilic substitution of bromine by ammonia in the presence of cuprous oxide catalyst at elevated temperature yields 3,5-dichloroaniline with high selectivity and yield.
Summary Table of Preparation Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Acid concentration (HCl/H2SO4) | 10-15% mass | For bromination step |
| Molar ratio (2,4-dichloroaniline : Br) | 1:1 | Precise stoichiometry essential |
| Alcohol solvent (ethanol/isopropanol) | 4-5 molar equivalents | Used in diazotization step |
| Sodium nitrite concentration | 10-30% mass | For diazotization |
| Temperature ramp rate | 5-15 °C per 10 minutes | Controls diazonium salt stability |
| Ammoniacal liquor concentration | 28% mass | For ammonification |
| Reaction temperature (ammonification) | 130-180 °C | Elevated temperature for substitution |
| Catalyst (cuprous oxide) molar ratio | 1:10-20 (preferably 1:14-16) | Facilitates nucleophilic substitution |
| Reaction time (ammonification) | 3-6 hours | Ensures complete conversion |
| Typical yield | 92-95% | High yield under optimized conditions |
Industrial Scale Considerations
- The described method uses readily available raw materials and mild conditions, making it suitable for scale-up.
- The use of cuprous oxide as a catalyst reduces reaction time and improves selectivity.
- Continuous monitoring of temperature and reagent addition rates ensures consistent quality.
- The formation of the hydrochloride salt of the final compound improves handling and stability for downstream applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)aniline, HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
Corrosion Inhibition
One of the notable applications of 3-(3,5-Dichlorophenyl)aniline, HCl is as a corrosion inhibitor. Corrosion of metals in acidic environments poses significant challenges across various industries. Research has shown that anilines and their derivatives can effectively inhibit corrosion by forming protective layers on metal surfaces.
Dye Production
Dichloroanilines are widely used in the synthesis of dyes and pigments. The presence of chlorine atoms in the aniline structure enhances the color properties of the resulting dyes.
Applications in Dyes:
- Textile Industry : Used to produce vibrant colors for fabrics.
- Food Industry : Certain derivatives are employed in food coloring.
The ability to modify the chemical structure allows for the creation of a variety of dyes with different shades and properties.
Therapeutic Applications
Emerging research suggests that compounds like 3-(3,5-Dichlorophenyl)aniline may have potential therapeutic uses. Its structural characteristics allow it to interact with biological systems, which could lead to applications in pharmaceuticals.
Case Studies:
- Antimicrobial Properties : Some derivatives have been tested for their ability to inhibit bacterial growth.
- Cancer Research : Investigations into the compound's effects on cancer cell lines are ongoing, focusing on its potential as an anticancer agent.
Environmental Impact and Safety
While 3-(3,5-Dichlorophenyl)aniline has beneficial applications, it is essential to consider its environmental impact and safety profile. The toxicity of dichloroanilines necessitates careful handling and regulation during use.
Safety Measures:
- Proper protective equipment should be used when handling this compound.
- Waste disposal must comply with environmental regulations to minimize ecological impact.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)aniline, HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a class of chlorinated aniline derivatives. Key analogs include:
| Compound Name | CAS No. | Molecular Formula | Substituent Positions | Key Differences |
|---|---|---|---|---|
| 3-(3,5-Dichlorophenyl)aniline, HCl | 1355247-80-1 | C₁₂H₁₀Cl₃N | 3,5-Cl on phenyl | Parent compound; HCl salt for stability |
| 2-(3,5-Dichlorophenyl)aniline, HCl | 1355248-02-0 | C₁₂H₁₀Cl₃N | 3,5-Cl on phenyl | Aniline group at ortho position |
| 3-(3,4-Dichlorophenyl)aniline | 926201-88-9 | C₁₂H₉Cl₂N | 3,4-Cl on phenyl | Reduced chlorination; lower molecular weight |
| 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 | C₁₂H₉Cl₂NO | Phenoxy substitution | Ether linkage; altered electronic effects |
Key Observations :
- Positional Isomerism : The meta (3,5-) chlorine substitution in the target compound contrasts with ortho (2,6-) or para (4-) analogs (e.g., 2,6-dichloro-3,5-dimethoxyaniline, CAS 872509-56-3) . This affects steric hindrance and electronic properties, influencing reactivity and binding affinity in biological systems.
- Functional Group Variations : Derivatives like 3-(3,5-dichlorophenyl)-1,1-dimethylurea (CAS listed in ) replace the aniline’s amine with a urea group, enhancing hydrogen-bonding capacity for agrochemical applications.
Physicochemical Properties
Comparative data for select analogs:
Note: The HCl salt of 3-(3,5-dichlorophenyl)aniline enhances aqueous solubility compared to non-ionic analogs, facilitating biological testing .
Biological Activity
3-(3,5-Dichlorophenyl)aniline, hydrochloride (HCl), is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, antifungal, and potential anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
3-(3,5-Dichlorophenyl)aniline is characterized by the presence of a dichlorophenyl group attached to an aniline structure. Its molecular formula is with a molecular weight of approximately 245.12 g/mol. The presence of chlorine atoms in the para and meta positions significantly influences its biological activity.
Antibacterial Activity
Studies have shown that derivatives of 3-(3,5-dichlorophenyl)aniline exhibit substantial antibacterial properties. For instance, a study on novel quinazolinone derivatives revealed that compounds containing the 3-(3,5-dichlorophenyl)aniline moiety demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against Gram-positive and Gram-negative bacteria .
Antifungal Activity
The antifungal potential of this compound has also been investigated. In a comparative study evaluating several synthetic compounds against fungal pathogens, it was found that certain derivatives exhibited strong fungicidal activity against Sclerotinia sclerotiorum, with effective concentrations (EC50) lower than that of standard antifungal agents like quinoxyfen . The structure-activity relationship (SAR) indicated that electron-withdrawing groups such as chlorine enhance antifungal efficacy.
Anticancer Activity
Emerging research suggests that 3-(3,5-dichlorophenyl)aniline derivatives may possess anticancer properties. A recent study evaluated the cytotoxic effects of various compounds on human cancer cell lines, revealing that some derivatives inhibited cell proliferation effectively at concentrations as low as 10 µM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focused on the synthesis of quinazolinone derivatives showed that those incorporating the dichlorophenyl group had enhanced antimicrobial activity compared to their non-substituted counterparts. This was attributed to improved interaction with bacterial cell membranes .
- Fungicidal Mechanism : Research indicated that the compound's efficacy against Sclerotinia sclerotiorum was linked to its ability to disrupt fungal cell wall synthesis, leading to increased permeability and eventual cell death .
- Cytotoxicity in Cancer Models : In vitro assays using HepG2 liver cancer cells demonstrated that certain derivatives led to significant reductions in cell viability after 48 hours of treatment. The IC50 values ranged from 5 to 15 µM, indicating potent anticancer activity .
Data Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(3,5-Dichlorophenyl)aniline, HCl, and how are intermediates characterized?
Answer:
A common synthesis route involves coupling 3,5-dichlorophenyl precursors with aniline derivatives. For example, outlines a procedure where 3-(3,5-dichlorophenyl)aniline (free base) is synthesized via catalytic hydrogenation or deprotection of intermediates. Key steps include:
- Reaction Setup : Use stoichiometric ratios of sulfonyl chloride derivatives with 3,5-dichloroaniline under reflux conditions.
- Purification : Recrystallization from ethanol or dilute HCl to remove unreacted starting materials .
- Characterization :
- 1H NMR (CDCl3): Peaks at δ 7.41 (d, J = 8.29 Hz, 2H), 7.24–7.35 (m, 3H), 3.66 (br. s, 2H) confirm aromatic protons and amine protons.
- MS (ESI) : m/z = 204.1 [M+H]+ (calculated), matching the molecular formula C12H9Cl2N .
Basic: What analytical techniques are suitable for quantifying trace residues of this compound in environmental or biological matrices?
Answer:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred. highlights the use of analytical-grade standards (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea derivatives) for calibration. Key considerations:
- Column Selection : C18 reverse-phase columns for optimal separation.
- Detection : Electrospray ionization (ESI) in positive ion mode for enhanced sensitivity.
- Quantification Limits : Achievable detection limits of <0.1 µg/L in water samples .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the HCl salt .
- Handling : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation; PAC-1 exposure limit is 2.1 mg/m³ .
- Waste Disposal : Absorb spills with diatomite and dispose as hazardous halogenated waste .
Advanced: How can crystallographic data resolve contradictions in reported structural conformations of 3-(3,5-Dichlorophenyl)aniline derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. demonstrates the use of SHELX programs (e.g., SHELXL for refinement) to resolve discrepancies:
- Data Collection : High-resolution (<1.0 Å) data to refine torsional angles and hydrogen bonding.
- Validation : Cross-check with computational models (DFT) for bond-length consistency.
- Case Study : Discrepancies in dihedral angles between aryl groups can arise from solvent polarity during crystallization; SC-XRD confirmed a 15° deviation in one study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
